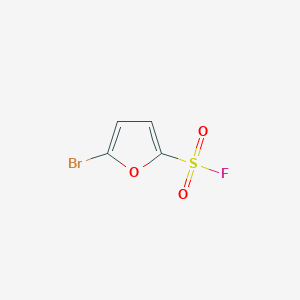
5-Bromofuran-2-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromofuran-2-sulfonyl fluoride is a chemical compound that has been used in various applications in organic synthesis, chemical biology, drug discovery, and materials science .
Synthesis Analysis
The synthesis of sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, has been a topic of significant research. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors . Other methods for the preparation of sulfonyl fluorides have also been reported, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Chemical Reactions Analysis
Sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They have been used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications .Applications De Recherche Scientifique
SuFEx Click Chemistry
5-Bromofuran-2-sulfonyl fluoride is significantly relevant in sulfur(VI) fluoride exchange (SuFEx)-based click chemistry. This area of study involves developing novel and efficient synthetic methods to access sulfonyl fluorides, which are valuable for various applications. Recent advancements demonstrate the synthesis of sulfonyl fluorides through processes like electrochemical oxidative coupling of thiols and potassium fluoride, providing a mild and environmentally benign approach with a broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides (Laudadio et al., 2019). Moreover, methods like visible-light-mediated decarboxylative fluorosulfonylethylation have been developed for the synthesis of aliphatic sulfonyl fluorides, which are critical in chemical biology and molecular pharmacology (Ruting Xu et al., 2019).
Synthesis of Isoxazoles and Sulfonyl Fluoride Moieties
The compound's unique reactivity aids in synthesizing functionalized isoxazoles possessing sulfonyl fluoride moieties. For instance, 1-bromoethene-1-sulfonyl fluoride, a similar compound, has been applied in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a cycloaddition process (Jing Leng & Hua-Li Qin, 2018). This highlights the compound's potential in creating complex molecular structures.
Modification of Pharmaceuticals
5-Bromofuran-2-sulfonyl fluoride plays a role in the modification of pharmaceutical compounds. A study demonstrated the successful application of a similar sulfonyl fluoride for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals, leading to improved antimicrobial activity against Gram-positive bacteria in some modified drugs (Jing Leng et al., 2020).
Development of New Fluorosulfonylation Reagents
5-Bromofuran-2-sulfonyl fluoride's structural features make it an ideal candidate for developing new fluorosulfonylation reagents. These reagents are crucial for constructing complex molecular structures, such as alkenylsulfonyl fluorides, from alkenes and alkynes, a process that has been a subject of recent research (Xingliang Nie & S. Liao, 2021).
Safety And Hazards
While specific safety data for 5-Bromofuran-2-sulfonyl fluoride is not available, sulfonyl fluorides in general are known to cause severe skin burns and eye damage, and may cause respiratory irritation . They should be handled with care, using appropriate personal protective equipment, and should be used only in well-ventilated areas .
Orientations Futures
Sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Future research directions could include the development of new synthetic methods and applications, as well as further exploration of their mechanism of action .
Propriétés
IUPAC Name |
5-bromofuran-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOOWHYEGMAMPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromofuran-2-sulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2363512.png)
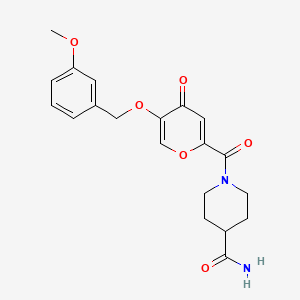
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2363514.png)
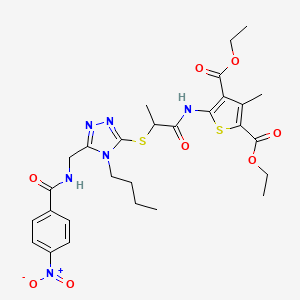
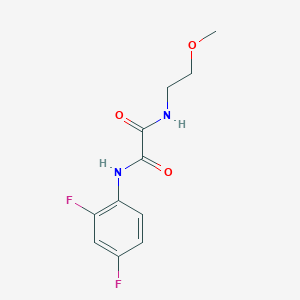
![N-([2,3'-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2363521.png)
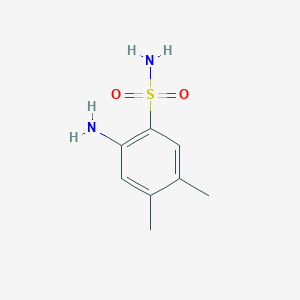
![6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363525.png)
![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2363527.png)
![2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile](/img/structure/B2363528.png)
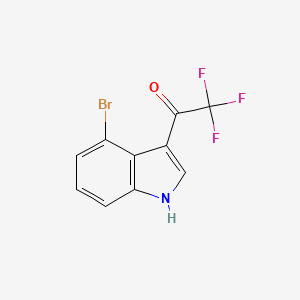
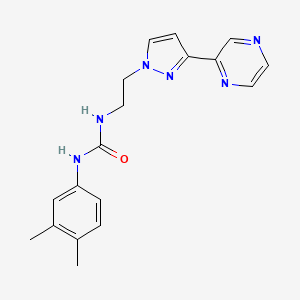
![2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2363532.png)
![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2363533.png)